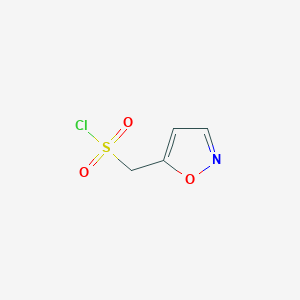
(1,2-Oxazol-5-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Oxazol-5-yl)methanesulfonyl chloride: is a chemical compound characterized by its unique structure, which includes an oxazole ring and a methanesulfonyl chloride group
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules.
Mode of Action
(1,2-Oxazol-5-yl)methanesulfonyl chloride is known to demonstrate relatively strong acidic properties . Its mechanism of action involves protonation, where it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and this compound, facilitating various organic synthesis reactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a reagent in organic synthesis, its primary effect would be the formation of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be +4 °C , suggesting that temperature can affect its stability. Furthermore, its reactivity in synthesis reactions may be influenced by factors such as pH, solvent, and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxazol-5-yl)methanesulfonyl chloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of 2-aminomethyl-5-chloro-oxazole with chlorosulfonic acid. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(1,2-Oxazol-5-yl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are typically employed.
Major Products Formed:
Oxazolone derivatives from oxidation reactions.
Amines from reduction reactions.
Various substituted oxazoles from nucleophilic substitution reactions.
Scientific Research Applications
(1,2-Oxazol-5-yl)methanesulfonyl chloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(1,2-Oxazol-5-yl)methanesulfonyl chloride: is unique compared to other similar compounds due to its specific structural features. Some similar compounds include:
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride
[5-(5-methylfuran-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride
(1,2-oxazol-3-yl)methanesulfonyl chloride
These compounds share the oxazole ring but differ in their substituents, leading to variations in their reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1,2-oxazol-5-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S/c5-10(7,8)3-4-1-2-6-9-4/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGOMXXSRYKQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














